Methyl (3-phenyloxetan-3-YL)acetate

Description

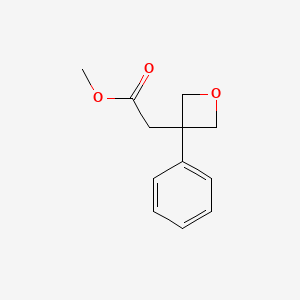

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-phenyloxetan-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-11(13)7-12(8-15-9-12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSDZNMXPZWDHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(COC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiles of Oxetane Ring Systems

Ring-Opening Reactions

The relief of ring strain is a primary driving force for the ring-opening reactions of oxetanes. acs.org These reactions can be initiated by a variety of reagents and conditions, leading to the formation of highly functionalized acyclic products. researchgate.net

In the presence of acids, the oxetane (B1205548) oxygen of "Methyl (3-phenyloxetan-3-YL)acetate" is protonated, forming a highly reactive oxonium ion. libretexts.org This activation facilitates nucleophilic attack. Under aqueous acidic conditions, the nucleophile is water, leading to the formation of a 1,3-diol. libretexts.org The regioselectivity of this attack is a key consideration. Generally, in acid-catalyzed ring-opening of unsymmetrical epoxides, the nucleophile attacks the more substituted carbon due to the development of a partial positive charge at this position in the transition state, which resembles an SN1-like character. khanacademy.orgyoutube.commasterorganicchemistry.com For "this compound," this would imply preferential attack at the quaternary carbon (C3).

The reaction with anhydrous hydrogen halides (HX) under acidic conditions also proceeds via a similar mechanism to yield a halohydrin. libretexts.org The halide ion acts as the nucleophile, and the regiochemical outcome is again dependent on the substitution pattern and the stability of the carbocation-like intermediate.

Table 1: Predicted Products of Acid-Catalyzed Ring Opening of this compound

| Reagent | Predicted Major Product |

| H₃O⁺ (aq) | 3-hydroxy-3-(hydroxymethyl)-3-phenylpropanoic acid methyl ester |

| HCl (anhydrous) | 3-chloro-3-(hydroxymethyl)-3-phenylpropanoic acid methyl ester |

Note: The predicted products are based on the general principles of acid-catalyzed epoxide ring-opening, which are expected to be analogous for oxetanes. libretexts.orgkhanacademy.orgyoutube.commasterorganicchemistry.com

The oxetane ring can also be opened by a variety of external nucleophiles, often under neutral or basic conditions. acs.org Strong nucleophiles typically attack the less sterically hindered carbon of the oxetane ring in an SN2 fashion. magtech.com.cn However, in the case of "this compound," both carbons adjacent to the oxygen are substituted. The presence of the phenyl and methyl acetate (B1210297) groups at the C3 position presents significant steric hindrance.

The regioselectivity of nucleophilic attack on 3-substituted oxetanes can be influenced by both steric and electronic factors. magtech.com.cn While strong, unhindered nucleophiles may favor attack at the less substituted C2 or C4 positions, the specific conditions and the nature of the nucleophile play a crucial role. researchgate.net For instance, organometallic reagents and amines are common nucleophiles used for this purpose. researchgate.net

The strained nature of the oxetane ring makes it a suitable monomer for ring-opening polymerization. dntb.gov.ua Cationic ring-opening polymerization (CROP) is a common method for polymerizing oxetanes. researchgate.net The mechanism is initiated by a cationic species, such as a strong acid or a Lewis acid, which activates the monomer by protonating or coordinating to the oxetane oxygen. vot.pl

The propagation step involves the nucleophilic attack of a monomer on the activated growing polymer chain, leading to the opening of the oxetane ring and the extension of the polymer chain. vot.pl For "this compound," the resulting polymer would feature a polyether backbone with pendant phenyl and methyl acetate groups at every third carbon atom. The properties of the resulting polymer would be influenced by the stereochemistry of the monomer and the polymerization conditions.

Ring Rearrangement and Expansion Reactions

Beyond simple ring-opening, the strained oxetane ring can undergo rearrangements and expansions to form other heterocyclic systems. acs.orgbeilstein-journals.orgnih.gov These reactions are often promoted by Lewis acids or transition metals and can lead to the formation of five-membered rings (tetrahydrofurans) or larger heterocycles. beilstein-journals.orgrsc.orgresearchgate.net

For "this compound," a potential rearrangement could involve the migration of the phenyl group. Lewis acid activation of the oxetane oxygen could induce a 1,2-shift of the phenyl group, leading to a more stable carbocation intermediate, which could then be trapped by a nucleophile or rearrange further. Photochemical conditions can also be employed to induce ring expansion reactions of oxetanes, often involving the generation of ylides as intermediates. rsc.org

Theoretical and Computational Studies on Oxetane Ring Systems

Conformational Analysis and Ring Puckering

The conformation of the oxetane (B1205548) ring is a critical determinant of its physical and chemical properties. While the parent oxetane is nearly planar, the introduction of substituents at the 3-position, as in Methyl (3-phenyloxetan-3-YL)acetate, significantly influences the ring's geometry, leading to a more puckered conformation. acs.orgillinois.edu This puckering arises from the steric and electronic interactions between the substituents and the ring atoms.

In 3,3-disubstituted oxetanes, the degree of ring puckering is influenced by the nature of the substituents. For this compound, both a phenyl group and a methyl acetate (B1210297) group are present at the C3 position. The steric bulk of these groups leads to increased torsional strain within the ring, which is relieved by puckering. X-ray crystallography and computational studies on analogous 3,3-disubstituted oxetanes have shown that the puckering angle can vary. doi.org For instance, some 3-aryl-3-substituted oxetanes have been observed to adopt a more planar conformation, while others with significant steric hindrance exhibit a more pronounced pucker. doi.org

The puckered conformation of this compound would be expected to exist as a dynamic equilibrium between two equivalent puckered forms, rapidly interconverting at room temperature. The energy barrier for this interconversion is generally low. The presence of two different substituents, a phenyl and a methyl acetate group, would theoretically lead to two distinct puckered conformations, although the energy difference between them may be small.

Table 1: Representative Puckering Angles in Substituted Oxetanes

| Compound | Substituents at C3 | Puckering Angle (°) | Reference |

| Oxetane | H, H | ~8.7-10.7 | doi.orgnih.gov |

| 3,3-Diethyloxetane | Ethyl, Ethyl | Increased puckering | illinois.edu |

| 3-Aryl-3-substituted oxetanes | Aryl, Various | Variable | doi.org |

Note: Specific puckering angle for this compound is not available in the searched literature; this table provides context from related compounds.

Strain Energy Analysis and its Influence on Reactivity

The oxetane ring possesses a significant amount of ring strain, estimated to be around 106-107 kJ/mol (approximately 25.5 kcal/mol). nih.govresearchgate.net This strain is a consequence of bond angle deviation from the ideal tetrahedral angle and torsional strain from eclipsing interactions of the ring substituents. The strain energy is a key factor governing the reactivity of oxetanes, making them susceptible to ring-opening reactions.

The substituents at the 3-position in this compound can modulate this inherent reactivity. The presence of two substituents at the same carbon atom (a quaternary center) can sterically hinder the approach of nucleophiles to the electrophilic carbons of the oxetane ring, potentially decreasing the rate of some ring-opening reactions. nih.gov However, the electron-withdrawing nature of the ester group and the electronic effects of the phenyl group can also influence the stability of potential intermediates and transition states in various reactions.

Table 2: Comparison of Ring Strain in Cyclic Ethers

| Cyclic Ether | Ring Size | Strain Energy (kcal/mol) |

| Oxirane | 3 | ~27 |

| Oxetane | 4 | ~25.5 |

| Tetrahydrofuran | 5 | ~5.6 |

Source: General literature values for unsubstituted rings.

Quantum Chemical Investigations of Reaction Mechanisms (DFT Studies)

Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms of reactions involving oxetanes. These studies provide detailed information about the energetics and geometries of reactants, transition states, and products, offering a deeper understanding of the reaction pathways.

Transition State Characterization and Reaction Pathways

DFT calculations are instrumental in characterizing the transition states of reactions involving this compound, such as nucleophilic ring-opening. For instance, in an acid-catalyzed ring-opening, the protonation of the oxetane oxygen is the initial step, followed by the attack of a nucleophile. DFT can model the geometry of the transition state for the nucleophilic attack, revealing whether the reaction proceeds through a concerted or a stepwise mechanism.

Studies on the ring-opening polymerization of oxetanes have shown that the transition state structures are often closer in energy and geometry to the reactants. rsc.org The activation barriers for these initial steps can be relatively low, indicating the high reactivity of the strained ring. rsc.orgrsc.org For a substituted oxetane like this compound, the regioselectivity of the ring-opening would be a key aspect to investigate, with the attack of a nucleophile potentially occurring at either C2 or C4. The stability of the resulting carbocationic intermediate, if the reaction proceeds through a stepwise mechanism, would be significantly influenced by the phenyl substituent.

Analysis of Orbital Interactions and Charge Distribution

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides insights into the electronic structure of molecules, including orbital interactions and charge distribution. For this compound, NBO analysis would reveal the nature of the bonding within the strained oxetane ring and the electronic influence of the phenyl and methyl acetate substituents.

The analysis can highlight the hyperconjugative interactions between the lone pairs of the oxygen atom and the antibonding orbitals of the adjacent C-C bonds (n -> σ*), which contribute to the electronic character of the molecule. Furthermore, the charge distribution calculated by NBO can identify the most electrophilic and nucleophilic sites in the molecule, predicting the preferred sites for chemical attack. The oxygen atom is expected to have a significant negative charge, making it a primary site for protonation in acidic conditions.

Energetic Profiles of Transformations

DFT calculations can be used to construct a complete energetic profile for a given transformation of this compound. This profile maps the energy of the system along the reaction coordinate, identifying the energies of reactants, intermediates, transition states, and products.

For example, the energetic profile for the acid-catalyzed hydrolysis of this compound would show the energy changes associated with protonation, nucleophilic attack by water, and the final ring-opened product. The calculated activation energy (the energy difference between the reactant and the highest energy transition state) is a crucial parameter for predicting the reaction rate. DFT studies on the ring-opening of oxetanes have shown that the activation barriers are generally lower than those for less strained ethers like tetrahydrofuran, consistent with their higher reactivity. researchgate.net

Predictive Modeling for Novel Oxetane Derivatives

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, plays a crucial role in the design of novel oxetane derivatives with desired properties. researchwithrowan.commdpi.comnih.govnih.gov While specific QSAR models for this compound are not documented in the provided search results, the principles of this methodology can be applied.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. researchwithrowan.commdpi.com For a series of analogs of this compound, where the phenyl or acetate moieties are systematically modified, a QSAR model could be developed to predict properties such as solubility, metabolic stability, or receptor binding affinity.

The development of such a model involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., steric, electronic, and hydrophobic properties). These descriptors are then correlated with the experimental data using statistical methods. A validated QSAR model can then be used to predict the properties of new, unsynthesized oxetane derivatives, thereby guiding synthetic efforts towards compounds with optimized characteristics.

Advanced Spectroscopic and Structural Elucidation Techniques for Oxetane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including "Methyl (3-phenyloxetan-3-yl)acetate". It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

For "this compound", the expected ¹H NMR spectrum would show distinct signals for the phenyl, oxetane (B1205548), and methyl acetate (B1210297) moieties. The aromatic protons of the phenyl group would typically appear in the downfield region (δ 7.2-7.5 ppm). The methylene (B1212753) protons of the oxetane ring are diastereotopic and would likely appear as complex multiplets. The protons of the acetate methyl group would be expected to be a singlet at around 2.1 ppm, while the methoxy (B1213986) protons of the ester would also be a singlet, typically around 3.7 ppm researchgate.net.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For 3-aryl-3-substituted oxetanes, the quaternary carbon (C3) typically resonates in the range of 40-55 ppm, while the oxetane methylene carbons (C2 and C4) are found further downfield, often between 75 and 85 ppm doi.org. The carbonyl carbon of the ester group is expected around 170 ppm, and the methyl and methoxy carbons would appear in the aliphatic region of the spectrum chemicalbook.com.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY would reveal the coupling between vicinal protons, for instance, between the diastereotopic protons of the oxetane ring.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would show correlations between protons and carbons separated by two or three bonds, which is crucial for connecting the phenyl group, the acetate group, and the oxetane ring through the quaternary carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.2 - 7.5 (m) | - |

| Phenyl-C | 125 - 140 | - |

| Oxetane-CH₂ (C2, C4) | 4.5 - 5.0 (m) | 75 - 85 |

| Oxetane-C (C3) | - | 40 - 55 |

| CH₂ (acetate) | ~2.5 (s) | ~40 |

| C=O (ester) | - | ~170 |

| OCH₃ | ~3.7 (s) | ~52 |

| CH₃ (acetate) | ~2.1 (s) | ~21 |

Note: These are predicted values based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

The four-membered oxetane ring is not perfectly planar and can adopt a puckered conformation to relieve ring strain. The degree of puckering is influenced by the nature and orientation of the substituents doi.orgutexas.edu. For 3,3-disubstituted oxetanes, the conformational preferences can be investigated using advanced NMR techniques.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For "this compound", the IR spectrum would be expected to show a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ether linkage in the oxetane ring and the ester group would also be prominent, usually appearing in the 1000-1300 cm⁻¹ region. The characteristic out-of-plane bending vibrations of the aromatic C-H bonds of the phenyl group would be observed in the 690-900 cm⁻¹ range.

Raman spectroscopy, being complementary to IR, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The symmetric breathing mode of the phenyl ring would give a strong Raman signal. The C=C stretching vibrations within the aromatic ring would also be readily observed.

Table 2: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1735 - 1750 (Strong in IR) |

| C-O (Ether & Ester) | Stretching | 1000 - 1300 (Strong in IR) |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 (IR) |

| Aromatic C=C | Stretching | 1450 - 1600 (IR and Raman) |

| Oxetane Ring | Puckering/Breathing | ~840 (Raman) chemrxiv.org |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern.

For "this compound", the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern in electron ionization (EI) mass spectrometry would be influenced by the different functional groups. Esters often undergo cleavage of the C-O bond adjacent to the carbonyl group, leading to the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) libretexts.orgdocbrown.info. Fragmentation of the oxetane ring can also occur, although 3,3-disubstituted oxetanes are generally more stable doi.org. The presence of the phenyl group can lead to the formation of stable benzylic cations.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Structure |

| [M]⁺ | Molecular Ion |

| [M - 31]⁺ | Loss of methoxy radical (•OCH₃) |

| [M - 59]⁺ | Loss of methoxycarbonyl radical (•COOCH₃) |

| [M - CH₂COOCH₃]⁺ | Cleavage of the bond between the oxetane and acetate side chain |

| Ph-C(Ox)⁺ | Phenyl-substituted oxetane cation |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism for Stereochemistry)

Since "this compound" possesses a chiral center at the C3 position of the oxetane ring (assuming the two substituents are different), it can exist as a pair of enantiomers. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution researchgate.net.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores in the molecule. The phenyl group in "this compound" acts as a strong chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial orientation of the phenyl group with respect to the rest of the molecule.

By comparing the experimental ECD spectrum with theoretical spectra calculated using quantum chemical methods for both possible enantiomers (R and S), the absolute configuration of the compound can be determined. This method relies on the accurate prediction of the low-energy conformations of the molecule aps.orgrsc.org.

X-ray Diffraction Studies of Oxetane Derivatives

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline compound, including precise bond lengths, bond angles, and the absolute configuration in the solid state.

While no specific X-ray crystal structure for "this compound" is publicly available, studies on other 3,3-disubstituted oxetane derivatives have provided valuable insights into their solid-state structures doi.orgacs.org. These studies have confirmed the puckered nature of the oxetane ring, with the puckering angle being dependent on the substituents at the C3 position doi.org. An X-ray structure of "this compound" would definitively establish the bond lengths and angles within the oxetane ring and the acetate side chain, as well as the conformational preferences of the phenyl group in the crystalline state.

Table 4: Typical Bond Lengths and Angles in Substituted Oxetanes from X-ray Diffraction

| Parameter | Typical Value | Reference |

| C-O Bond Length | 1.46 Å | doi.org |

| C-C Bond Length | 1.53 Å | doi.org |

| C-O-C Bond Angle | 90.2° | doi.org |

| C-C-O Bond Angle | 92.0° | doi.org |

| C-C-C Bond Angle | 84.8° | doi.org |

| Puckering Angle | 8.7° - 16° | doi.orgacs.org |

Synthetic Applications and Future Perspectives in Oxetane Chemistry

Utilization of Oxetane (B1205548) Scaffolds in Complex Organic Molecule Synthesis

The strained nature of the oxetane ring, with a ring strain energy of approximately 107 kJ/mol, makes it susceptible to controlled ring-opening reactions, positioning it as a versatile three-carbon building block in organic synthesis. acs.orgradtech.org This reactivity allows for the introduction of 1,3-difunctionality into molecules, a pattern that is prevalent in many natural products and pharmaceuticals. The compound Methyl (3-phenyloxetan-3-yl)acetate serves as an excellent template for illustrating this utility, possessing two key functional handles: a phenyl group and a methyl ester, which can direct or participate in various transformations.

3,3-disubstituted oxetanes, such as our target molecule, are particularly valuable. doi.orgrsc.org They can be used to generate complex molecular architectures, including spirocycles, which are of significant interest in drug discovery due to their rigid, three-dimensional structures. acs.orgresearchgate.net For instance, the intramolecular ring-opening of suitably functionalized oxetanes can lead to the formation of other heterocyclic systems. A notable example is the Lewis acid-catalyzed reaction of 3-amido oxetanes, which undergo smooth intramolecular cyclization to produce 2-oxazolines, key components in bioactive molecules and chiral ligands. rsc.org Similarly, the desymmetrization of prochiral 3-substituted oxetanes with internal nucleophiles, guided by a chiral Brønsted acid catalyst, can generate all-carbon quaternary stereocenters with high enantioselectivity, leading to chiral tetrahydrothiophenes and other valuable structures. nsf.govrsc.org

The functional groups on this compound offer multiple avenues for elaboration.

Ring-Opening Reactions: The oxetane ring can be opened by a variety of nucleophiles under acidic conditions. utexas.edumagtech.com.cn For example, Lewis acid-catalyzed opening can yield highly functionalized 1,3-diols or other derivatives. acs.orgresearchgate.net The regioselectivity of this opening is controlled by electronic and steric factors; attack generally occurs at the more substituted carbon adjacent to the oxygen due to stabilization of the incipient carbocation by the phenyl group. magtech.com.cn Frustrated Lewis Pair (FLP) catalysis has also emerged as a powerful method for the reductive ring-opening of 3-aryl oxetanes, sometimes leading to unexpected rearrangements like aryl migration. acs.org

Ester Manipulation: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond couplings or other transformations. chemrxiv.org This was demonstrated in the synthesis of 3-aryl-3-carboxylic acid oxetane building blocks via the oxidative cleavage of furan (B31954) derivatives that were initially installed through a Friedel-Crafts reaction of an oxetanol. doi.org

Spirocycle Synthesis: The oxetane moiety itself is a key component in the synthesis of spirocyclic systems. The Paternò-Büchi reaction between cyclic ketones and alkenes can generate spirocyclic oxetanes directly. rsc.orgbohrium.com Furthermore, the construction of polyspirocyclic structures containing an oxetane ring has been achieved through C-H functionalization strategies, highlighting the versatility of this scaffold in creating complex, strained molecules. nih.gov

A prime example of an oxetane ring within a complex natural product is the anti-cancer drug Paclitaxel (B517696) (Taxol®). mdpi.commagtech.com.cn In Taxol, the oxetane ring is believed to act as a conformational lock, rigidifying the molecule's structure, which is crucial for its biological activity. acs.org This underscores the importance of the oxetane scaffold in the design and synthesis of intricate and biologically active compounds.

Emerging Synthetic Methodologies and Catalysis

The growing importance of oxetanes has spurred the development of novel and efficient synthetic methods. While classical methods like the Williamson etherification of 1,3-diols remain relevant, recent years have seen a surge in catalytic and photocatalytic strategies that offer improved efficiency, selectivity, and functional group tolerance. acs.orgmagtech.com.cn For a compound like this compound, these methods provide potential routes to its core 3,3-disubstituted oxetane structure.

Key Synthetic Methodologies:

Paternò-Büchi Reaction: This [2+2] photocycloaddition between a carbonyl compound and an alkene is a fundamental method for oxetane synthesis. mdpi.comnih.gov Traditionally requiring high-energy UV light, recent advancements have enabled this reaction using visible light through triplet energy transfer from an iridium-based or organic photocatalyst. chemrxiv.orgacs.org This modification enhances the reaction's safety, scalability, and compatibility with sensitive functional groups. chemrxiv.org

Photocatalytic C-H Activation: Direct functionalization of C-H bonds offers a highly atom-economical route to complex molecules. Visible-light photoredox catalysis can generate α-oxyalkyl radicals from ethers like oxetane, which can then couple with various partners. researchgate.net A recently developed method allows for the synthesis of spiro-oxetanes from simple alcohols via an iridium photocatalyst and a vinyl sulfonium (B1226848) salt, followed by a base-mediated cyclization. nih.govacs.org

Catalytic Ring Expansion and Cycloadditions: Iridium-catalyzed reductive coupling of oxetan-3-one with dienes or allylic acetates can produce enantiomerically enriched oxetanols, which are precursors to other 3,3-disubstituted oxetanes. doi.orgnih.gov Furthermore, chiral Brønsted acids have proven effective in catalyzing the desymmetrization of 3-substituted oxetanes via ring-opening with various nucleophiles, affording chiral products with excellent enantioselectivity. nsf.govrsc.org Lewis acids such as In(OTf)₃ and Al(C₆F₅)₃ are also powerful catalysts for intramolecular cyclizations and regioselective isomerizations of oxetanes, respectively. rsc.orgresearchgate.net

Intramolecular Cyclization Strategies: The synthesis of 3,3-disubstituted oxetanes often relies on the intramolecular cyclization of a suitably functionalized precursor. acs.org For example, 3-aryl-3-aminooxetanes can be accessed from building blocks like oxetane sulfonyl fluorides (OSFs). doi.org The synthesis of spirocyclic oxetanes has been achieved by treating an oxetane diester with BuLi and TsCl to form a second oxetane ring. acs.org

Below is a table summarizing some of the key emerging synthetic methodologies.

| Methodology | Catalyst/Reagent | Key Features & Advantages | Reference(s) |

| Visible-Light Paternò-Büchi | Iridium or Organic Photocatalyst | Uses lower energy visible light; improved safety and scalability. | chemrxiv.orgacs.org |

| Photocatalytic C-H Functionalization | Iridium or Organic Photocatalyst | Direct C-H activation; high atom economy; forms spiro-oxetanes. | nih.govresearchgate.net |

| Asymmetric Reductive Coupling | Iridium Catalyst | Forms chiral oxetanols from oxetan-3-one with high enantioselectivity. | doi.orgnih.gov |

| Asymmetric Ring-Opening | Chiral Brønsted Acid | Desymmetrization of prochiral oxetanes; creates quaternary stereocenters. | nsf.govrsc.org |

| Lewis Acid-Catalyzed Cyclization | In(OTf)₃ | Mild conditions for intramolecular ring-opening to form other heterocycles. | rsc.org |

| FLP-Catalyzed Ring-Opening | B(C₆F₅)₃ / Hydrosilane | Metal-free activation; can induce novel rearrangements. | acs.org |

Advanced Mechanistic Understanding for Reaction Control

The ability to control the outcome of chemical reactions hinges on a deep understanding of their underlying mechanisms. For oxetane chemistry, mechanistic studies, often aided by computational modeling, have been pivotal in transforming challenging reactions into predictable and selective synthetic tools. acs.orgresearchgate.net

The regioselectivity of nucleophilic ring-opening is a classic example. Under basic or neutral conditions with strong nucleophiles, the reaction typically proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon adjacent to the oxygen. magtech.com.cn However, under acidic conditions (either Brønsted or Lewis acid catalysis), the oxygen atom is protonated or coordinated, leading to a more Sₙ1-like character. rsc.orgnih.gov The positive charge is better stabilized at the more substituted carbon, directing the nucleophile to attack this position. magtech.com.cn For this compound, acid catalysis would strongly favor the opening at the C3 position due to the stabilizing effect of the phenyl group on the resulting carbocation intermediate. nih.gov

In photocatalysis, the mechanisms are distinctly different. For the Paternò-Büchi reaction , the process often involves the formation of a triplet 1,4-diradical intermediate after the photoexcited carbonyl group adds to the alkene. acs.orgmdpi.com The stability of different conformations of this diradical intermediate and the rate of intersystem crossing dictate the regio- and stereoselectivity of the final oxetane product. acs.orgresearchgate.net Understanding these factors, for instance, has explained why reactions between 2,3-dihydrofuran (B140613) and benzaldehyde (B42025) show "spin controlled selectivity," where the stereochemical outcome depends on whether the reaction proceeds through a singlet or triplet excited state. nih.gov

Recent work on the photocatalytic deracemization of spirocyclic oxetanes provides further mechanistic insight. acs.org Using a chiral thioxanthone catalyst, energy transfer induces a C-C bond cleavage, triggering a [2+2] cycloreversion. This process happens preferentially for one enantiomer within the catalyst-substrate complex, allowing for the isolation of the other enantiomer in high purity. acs.org This demonstrates how a detailed understanding of excited-state pathways and non-covalent interactions can be harnessed for sophisticated enantioselective transformations.

Similarly, frustrated Lewis pair (FLP) catalysis operates through a unique mechanism. The combination of a strong Lewis acid like B(C₆F₅)₃ and a hydrosilane generates a highly electrophilic silylium (B1239981) ion in situ. acs.org This silylium ion activates the oxetane's oxygen, making the ring susceptible to hydride attack from the boryl hydride anion. This mechanistic understanding not only explains the observed reactivity but also led to the discovery of an unexpected aryl migration pathway in 3-aryl oxetanes. acs.org

By comprehending these intricate mechanistic details—be they ionic, radical, or photo-excited pathways—chemists can strategically select catalysts, solvents, and reaction conditions to precisely control the formation and transformation of complex oxetane-containing molecules like this compound, guiding the synthesis toward the desired product with high efficiency and selectivity.

Q & A

What are the common synthetic routes for preparing Methyl (3-phenyloxetan-3-yl)acetate, and what key reaction parameters influence yield optimization?

Methodological Answer:

- Esterification : Reacting 3-phenyloxetane-3-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) .

- Substitution Reactions : Using nucleophilic substitution on oxetane precursors, such as 3-bromo-3-phenyloxetane, with methyl acetoacetate in the presence of a base (e.g., K₂CO₃) .

- Catalytic Carbonylation : Employing Pd or Rh catalysts for carbonylative coupling, as demonstrated in analogous methyl acetate syntheses .

- Key Parameters : Temperature (optimal range: 60–80°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst loading (0.5–2 mol%) significantly affect yields .

Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy : Strong C=O stretch at 1740–1720 cm⁻¹ and C-O-C ester vibrations at 1250–1150 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 220 (C₁₂H₁₂O₃⁺) and fragment ions at m/z 149 (oxetane-phenyl loss) .

How does the steric environment of the oxetane ring influence regioselectivity in substitution reactions?

Advanced Analysis:

- The 3-phenyl group induces steric hindrance, directing nucleophiles (e.g., amines, thiols) to attack the less hindered oxetane positions.

- Computational studies (DFT) suggest that steric maps show increased electron density at the bridgehead carbon, favoring SN2 mechanisms at this site .

- Example: In reactions with NaN₃, substitution occurs at the bridgehead carbon (70% yield) rather than the phenyl-adjacent position .

What strategies resolve contradictions in reported synthetic yields of derivatives, and how can reproducibility be improved?

Advanced Methodology:

- Contradiction Source : Variability in oxetane ring stability under acidic/basic conditions.

- Resolution :

- Use anhydrous solvents (e.g., THF) to minimize ring-opening side reactions .

- Optimize reaction time (≤6 hours) to prevent degradation of the oxetane moiety .

- Reproducibility : Standardize catalyst activation (e.g., pre-drying molecular sieves) and monitor reaction progress via TLC/HPLC .

What biological activity studies have been conducted on this compound, and what models are used?

Basic Research Context:

- Enzyme Inhibition : Screened against serine hydrolases (e.g., acetylcholinesterase) using fluorometric assays. IC₅₀ values range from 10–50 µM, suggesting moderate activity .

- Cellular Models : Tested in HEK293 cells for cytotoxicity (CC₅₀ > 100 µM) via MTT assays, indicating low toxicity .

How are purification techniques optimized for isolating this compound from complex mixtures?

Methodological Guidance:

- Distillation : Fractional distillation under reduced pressure (bp ~120°C at 10 mmHg) .

- Chromatography :

What catalytic systems enhance functionalization of the oxetane ring?

Advanced Synthesis:

- Pd-Catalyzed Cross-Coupling : Pd(PPh₃)₄ enables Suzuki-Miyaura reactions with arylboronic acids, modifying the phenyl group (yields: 60–85%) .

- Photoredox Catalysis : Ru(bpy)₃Cl₂ promotes C-H functionalization under blue light, introducing alkyl/aryl groups at the bridgehead position .

How does computational modeling predict the compound’s pharmacokinetic properties?

In Silico Methods:

- ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (F = 50%) due to logP ~2.5 and TPSA ~45 Ų .

- Metabolic Stability : CYP3A4-mediated oxidation is predicted using Schrödinger’s QikProp, with t₁/₂ ~2 hours in human liver microsomes .

What analytical standards and reference materials are available for comparative studies?

Quality Control:

- Certified Standards : Cayman Chemical’s methyl phenylacetoacetate (Item No. 28352) provides a validated reference for HPLC calibration .

- DSSTox Data : EPA’s DSSTox database offers toxicity profiles (e.g., LD₅₀ in rodents) for safety assessments .

How does the phenyl group impact the compound’s solid-state stability?

Advanced Material Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.